7-fluoro-5-methyl-1H-indazole
Overview
Description
7-fluoro-5-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
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Biological Activity
7-Fluoro-5-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.
Chemical Structure and Properties
This compound belongs to the indazole class of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the fluorine atom at position 7 and a methyl group at position 5 contributes to its unique pharmacological profile.
Antiviral Activity
Research indicates that this compound exhibits promising antiviral properties. It has been shown to inhibit the replication of various viruses, including influenza. In a study referenced in patent literature, this compound was part of a series that demonstrated effective inhibition of influenza virus polymerase, suggesting potential as a therapeutic agent against viral infections .
Table 1: Antiviral Efficacy of this compound
Virus Type | Inhibition Mechanism | Reference |
---|---|---|
Influenza A/B | Inhibition of viral polymerase | |
Marburg Virus | Proof of concept in vivo activity |
Kinase Inhibition
Another significant aspect of this compound is its role as an inhibitor of specific kinases, such as Myt1 kinase. This inhibition is crucial for regulating cell cycle progression and has implications in cancer therapy. The compound has been evaluated for its ability to inhibit Myt1 kinase activity, which is vital for the development of anticancer agents .
Table 2: Kinase Inhibition Activity
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Viral Polymerase Inhibition : The compound interferes with the viral RNA polymerase complex, preventing the transcription and replication of viral RNA.
- Kinase Pathway Modulation : By inhibiting Myt1 kinase, it disrupts cell cycle regulation, which can lead to apoptosis in cancerous cells.
Case Studies
Several studies have highlighted the efficacy and safety profile of this compound:
- Influenza Virus Study : In vivo studies demonstrated that compounds derived from indazole structures, including this compound, effectively reduced viral load in infected models.
- Cancer Cell Line Studies : Research on various cancer cell lines revealed that this compound could induce cell death through apoptosis via kinase inhibition pathways.
Properties
IUPAC Name |
7-fluoro-5-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYBOPADEPCZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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